3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole
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Overview
Description
The compound “3-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the 8-azabicyclo[3.2.1]octane scaffold and the indole group. The 8-azabicyclo[3.2.1]octane is a bicyclic structure with three carbon atoms in one ring and five in the other, with a nitrogen atom also present . The indole group is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and highly dependent on the specific conditions and reagents used. The presence of the 8-azabicyclo[3.2.1]octane scaffold and the indole group could potentially allow for a variety of chemical transformations .Scientific Research Applications
Synthesis and Structural Analysis
Divergent Synthesis of Azaheterocycles : The compound has been utilized in Mn(III)-mediated formal [3+3]-annulation reactions with vinyl azides and cyclopropanols, facilitating the synthesis of pyridines, δ-lactams, and azabicyclo frameworks. This methodology has been applied to synthesize complex natural products like melinonine-E, showcasing its utility in constructing intricate molecular architectures (Wang et al., 2011).
Conformationally Rigid Analogue Synthesis : Research has focused on creating conformationally rigid analogues of bioactive molecules using the 8-azabicyclo[3.2.1]octane skeleton. For example, the synthesis of a rigid analogue of 2-aminoadipic acid demonstrates the compound's role in accessing new chemical space with potential biological activity (Kubyshkin et al., 2009).
Enantioselective Synthesis : The compound is central to developing enantioselective synthetic methods for indole-fused bicyclo[3.2.1]octanes, crucial structures in numerous natural products and bioactive compounds. These methods enable the construction of molecules with complex chirality and potential pharmacological properties (Wang et al., 2021).
Tropane Alkaloids Synthesis : It serves as a key scaffold in the synthesis of tropane alkaloids, which have a wide range of biological activities. Research into the stereoselective preparation of the 8-azabicyclo[3.2.1]octane core has led to new methodologies for accessing these important natural products (Rodríguez et al., 2021).
Structural Studies : Crystallographic studies of related compounds provide insights into the structural characteristics of azabicyclo octane derivatives. These studies are crucial for understanding the molecular basis of their reactivity and potential interactions with biological targets (Lenta et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-19(17-11-20-18-4-2-1-3-16(17)18)21-14-7-8-15(21)10-13(9-14)12-5-6-12/h1-4,11,14-15,20H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLQNWPKZBDJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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